molecular formula C26H35ClN4O10S2 B13405144 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13405144
M. Wt: 663.2 g/mol
InChI Key: VMEGMLXGUKCAMZ-AVLFTPFBSA-N
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Description

The compound (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves several steps, including the formation of key intermediates and the coupling of these intermediates under specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the disulfide bond and the carboxymethyl groups. The final step involves the coupling of the amino acid moieties under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The disulfide bond, in particular, plays a crucial role in redox reactions and the regulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-oxopentanoic acid: A simpler analog without the disulfide and piperidine moieties.

    (2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino: A related compound with similar functional groups but different stereochemistry.

Uniqueness

The uniqueness of (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid lies in its complex structure, which combines multiple functional groups and stereocenters

Properties

Molecular Formula

C26H35ClN4O10S2

Molecular Weight

663.2 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H35ClN4O10S2/c1-41-26(40)23(15-4-2-3-5-16(15)27)31-9-8-19(14(12-31)10-21(33)34)43-42-13-18(24(37)29-11-22(35)36)30-20(32)7-6-17(28)25(38)39/h2-5,14,17-19,23H,6-13,28H2,1H3,(H,29,37)(H,30,32)(H,33,34)(H,35,36)(H,38,39)/t14?,17-,18-,19?,23-/m0/s1

InChI Key

VMEGMLXGUKCAMZ-AVLFTPFBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(C(C2)CC(=O)O)SSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(C2)CC(=O)O)SSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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